Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
The compound Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- features a 3,4,5-trimethoxybenzamide core linked to a phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the meta position. This structure combines a biologically privileged trimethoxybenzamide scaffold with a boronate ester, a functional group widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO6/c1-21(2)22(3,4)30-23(29-21)15-9-8-10-16(13-15)24-20(25)14-11-17(26-5)19(28-7)18(12-14)27-6/h8-13H,1-7H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCHHIYVMPBTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:
Benzamide Formation: The initial step involves the formation of benzamide from aniline through acylation reactions.
Methoxy Substitution: The benzamide core is then subjected to methoxylation to introduce the methoxy groups at the 3, 4, and 5 positions.
Boronic Acid Derivative Addition:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to more reduced forms.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Benzamide derivatives are known for their anticancer activities. Research has indicated that compounds similar to Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- may exhibit selective cytotoxicity against cancer cell lines. The incorporation of the dioxaborolane moiety is hypothesized to enhance the compound's interaction with biological targets involved in cancer progression. Studies have shown that benzamide derivatives can inhibit key enzymes associated with tumor growth and metastasis .
Neuroprotective Effects
Certain benzamide compounds have been investigated for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. The structural characteristics of Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- may facilitate its ability to cross the blood-brain barrier and interact with neuroreceptors or enzymes involved in neurodegeneration .
Material Science
Polymer Chemistry
Benzamide derivatives can be utilized as monomers or additives in polymer synthesis. The unique functional groups present in Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- allow for the development of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications including coatings and composites .
Analytical Chemistry
Analytical Reagents
Due to its distinct chemical structure and properties, Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- may serve as a valuable reagent in analytical chemistry. Its ability to form complexes with metal ions can be exploited for the detection and quantification of these ions in environmental samples. Such applications are crucial for monitoring pollution levels and ensuring environmental safety .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid derivative is known to form reversible covalent bonds with certain biological molecules, which can modulate their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Trimethoxybenzamide Derivatives
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (Compound 1y, ) :
- 3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide (): Structure: Substitutes the boronate phenyl with a 4-methylthiazole group.
Boronate-Containing Benzamides
N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide () :
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide () :
Physicochemical Properties
Estimated based on C₂₃H₂₈BNO₆. *TMB = trimethoxybenzamide.
Biological Activity
Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is notable for its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and synthesizes findings from multiple sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 333.23 g/mol. The compound features a benzamide core with trimethoxy substitutions and a dioxaborolane moiety that may influence its biological properties.
Antifungal Activity
A study on benzamide derivatives demonstrated that certain structural modifications could enhance antifungal activity. For instance, compounds with specific substitutions showed significant efficacy against various fungal strains. In particular, derivatives similar to the target compound exhibited promising results against Botrytis cinereal and Sclerotinia sclerotiorum, with effective concentrations (EC50) measured at 14.44 μg/mL and lower for some derivatives .
Toxicity Assessments
Toxicity studies conducted on zebrafish embryos indicated that certain benzamide derivatives possess low toxicity profiles. For example, one derivative was classified as low toxicity with an acute toxicity threshold of 20.58 mg/L . This suggests that the compound may be safe for further biological evaluations.
Mechanistic Insights
Research has indicated that benzamides can act through multiple mechanisms. They may inhibit specific enzymes or interfere with cellular signaling pathways. For example, a related study found that benzamide derivatives could rescue mouse immune cells in the presence of PD-1/PD-L1 interactions, indicating potential applications in immunotherapy .
Case Studies
| Study | Findings | Compounds Tested |
|---|---|---|
| MDPI Study (2021) | Identified antifungal activity against Botrytis cinereal | Various benzamides including derivatives of target compound |
| Toxicity Study | Acute toxicity to zebrafish embryos measured at 20.58 mg/L | Target compound and analogs |
| Immunotherapy Research | Compound showed ability to rescue immune cells from PD-1 inhibition | Benzamide derivatives including target compound |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies emphasize the importance of specific functional groups in enhancing biological activity. The presence of methoxy groups in the benzene ring has been linked to increased antifungal efficacy. Furthermore, the dioxaborolane moiety has been suggested to play a crucial role in modulating interactions with biological targets .
Q & A
Basic: What are the common synthetic routes for preparing 3,4,5-trimethoxy-N-[3-(pinacolboron)phenyl]benzamide?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or amide coupling strategies. A plausible route involves:
Boronate Ester Preparation : Start with 3-aminophenylboronic acid pinacol ester ( ), synthesized via palladium-catalyzed borylation of 3-bromoaniline derivatives.
Amide Formation : React the boronate ester with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions (e.g., NaHCO₃, THF/H₂O) ( ).
Purification : Use column chromatography (SiO₂, gradient elution with pentane/EtOAc + 1% Et₃N) to isolate the product, as described for similar boronate esters ( ).
Key Validation : Monitor reaction progress via TLC (Rf ~0.24 in pentane/EtOAc 1:1) and confirm purity using ¹H/¹³C NMR and HRMS ( ).
Basic: How can the boronate ester moiety in this compound be leveraged in further functionalization?
Methodological Answer:
The pinacolboron group enables Suzuki-Miyaura cross-coupling ( ) for biaryl synthesis:
Reaction Setup : Use Pd(PPh₃)₄ (2–5 mol%) and Cs₂CO₃ (2 equiv) in DMF/H₂O (3:1) at 80°C.
Scope : Couple with aryl halides (e.g., bromoarenes) to introduce substituents at the boron-bearing phenyl ring ( ).
Challenges : Optimize ligand choice (e.g., SPhos for steric hindrance) and solvent (THF vs. DMF) to minimize protodeboronation ( ).
Validation : Post-coupling, analyze regiochemistry via NOESY or X-ray crystallography (if crystalline) ( ).
Advanced: How to address contradictions in reported yields for Suzuki-Miyaura couplings involving bulky trimethoxybenzamide groups?
Methodological Answer:
Discrepancies in yields often arise from steric hindrance and substrate electronic effects :
Ligand Screening : Test bulky ligands (e.g., RuPhos, XPhos) to stabilize Pd intermediates ( ).
Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/EtOH mixtures to reduce side reactions ( ).
Preactivation : Pre-form the boronic acid via hydrolysis of the pinacol ester ( ) to enhance reactivity.
Case Study : For meta-substituted aryl halides, yields improved from 45% to 72% using XPhos and microwave heating ( ).
Advanced: What spectroscopic techniques are critical for confirming the regioselectivity of C–H borylation in precursor synthesis?
Methodological Answer:
Regioselectivity in C–H borylation (e.g., meta vs. para) is confirmed via:
¹H NMR : Compare aromatic splitting patterns to reference compounds ( ). For meta-borylated anilines, coupling constants (J = 2–3 Hz) indicate vicinal protons.
¹¹B NMR : Pinacolboron esters show a peak at δ ~30 ppm ().
X-ray Crystallography : Resolve ambiguity in sterically hindered systems ( ).
Example : In , meta-selectivity was confirmed by NOESY correlations between the boronate ester and adjacent substituents.
Basic: What are the recommended storage conditions and stability considerations for this compound?
Methodological Answer:
Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of the boronate ester ( ).
Stability Tests : Monitor decomposition via ¹H NMR in CDCl₃ over 72 hours. Look for peaks corresponding to boronic acid (δ ~7.5 ppm) ( ).
Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to moisture ( ).
Advanced: How to design experiments to probe the electronic effects of the 3,4,5-trimethoxy group on amide reactivity?
Methodological Answer:
Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the benzamide ring ().
Kinetic Profiling : Compare acylation rates with/without methoxy groups using stopped-flow spectroscopy.
Substituent Screening : Synthesize analogs (e.g., 3,5-dimethoxy or 4-nitro derivatives) and compare coupling efficiencies ( ).
Case Study : In , fluorine substituents enhanced electrophilicity; similar strategies apply here.
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
Column Chromatography : Use SiO₂ with pentane/EtOAc gradients (5:1→1:1) and 1% Et₃N to suppress boronate ester hydrolysis ( ).
Recrystallization : Employ EtOAc/hexanes (1:3) for high-purity crystals ( ).
HPLC : For trace impurities, use reverse-phase C18 columns with MeCN/H₂O (0.1% TFA) ( ).
Advanced: How to resolve discrepancies in NMR data for structurally similar boronate esters?
Methodological Answer:
Variable Temperature NMR : Heat samples to 60°C to coalesce split peaks caused by rotamers ( ).
COSY/HSQC : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C shifts ( ).
Isotopic Labeling : Synthesize ¹⁰B-enriched analogs to simplify ¹¹B NMR spectra ( ).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Mutagenicity Screening : Conduct Ames testing for boronate esters, as some analogs show mutagenic potential ( ).
PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal exposure ( ).
Waste Disposal : Quench boronate esters with pH 7 buffer before disposal to prevent boronic acid release ( ).
Advanced: How to optimize reaction conditions for late-stage functionalization of the benzamide core?
Methodological Answer:
Protecting Groups : Temporarily protect the boronate ester as a trifluoroborate salt (KHF₂) during benzamide modification ( ).
Directed C–H Activation : Use Pd(OAc)₂ and pyridine ligands to functionalize the 4-methoxy position ( ).
High-Throughput Screening : Test 96-well plates with varied catalysts, bases, and solvents ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
